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molecular formula C13H20N4O2 B8562281 1-Isopropyl-4-(2-methyl-6-nitro-pyridin-3-yl)-piperazine

1-Isopropyl-4-(2-methyl-6-nitro-pyridin-3-yl)-piperazine

Cat. No. B8562281
M. Wt: 264.32 g/mol
InChI Key: NUZFTDPWVWSCDW-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Stir 1-isopropyl-4-(2-methyl-6-nitro-pyridin-3-yl)-piperazine (2.52 g) and palladium over carbon 10% (600 mg) in methanol (38 mL) and EA (38 mL) under H2 (balloon) overnight. Filter over a celite pad and remove the solvent under vacuum. Purify by silica gel column chromatography eluting with DCM/methanol (0-10%) to afford 2.23 g of the title compound. MS (ES+): m/z=143 (M+H)+.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[C:11]([CH3:19])=[N:12][C:13]([N+:16]([O-])=O)=[CH:14][CH:15]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>CO.CC(=O)OCC.[Pd]>[CH:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[N:12][C:11]=2[CH3:19])[CH2:8][CH2:9]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C=1C(=NC(=CC1)[N+](=O)[O-])C
Name
Quantity
38 mL
Type
solvent
Smiles
CO
Name
Quantity
38 mL
Type
solvent
Smiles
CC(OCC)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter over a celite pad
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
Purify by silica gel column chromatography
WASH
Type
WASH
Details
eluting with DCM/methanol (0-10%)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C=1C=CC(=NC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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